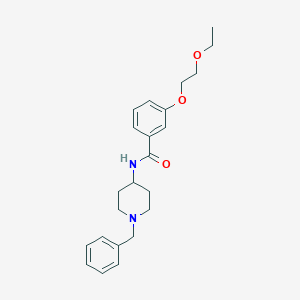![molecular formula C25H24N2O4 B269000 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B269000.png)
2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines, which are important for immune system regulation. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various autoimmune diseases.
Mecanismo De Acción
BMS-986165 works by selectively inhibiting the activity of 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which is a key mediator of cytokine signaling. By blocking 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, BMS-986165 prevents the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the transcription of genes that drive the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines and a dampening of the immune response.
Biochemical and Physiological Effects:
BMS-986165 has been shown to effectively reduce inflammation in preclinical models of autoimmune diseases. In a mouse model of psoriasis, treatment with BMS-986165 led to a significant reduction in skin inflammation and improved disease symptoms. The inhibitor has also been shown to reduce inflammation in models of inflammatory bowel disease and lupus. BMS-986165 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMS-986165 is its selectivity for 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which reduces the risk of off-target effects. The inhibitor has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one limitation of BMS-986165 is its relatively low potency compared to other JAK inhibitors. This may limit its efficacy in certain disease settings, and further optimization may be necessary to improve its potency.
Direcciones Futuras
There are several potential future directions for the development of BMS-986165. One area of interest is the use of the inhibitor in combination with other therapies, such as biologics or other small molecule inhibitors, to achieve a synergistic effect. Another potential application is the use of BMS-986165 in the treatment of viral infections, as 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide is involved in the signaling pathways of several antiviral cytokines. Finally, further optimization of the inhibitor may lead to improved potency and efficacy, which could expand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BMS-986165 involves several steps, starting with the preparation of the biphenyl-4-ol intermediate. The intermediate is then reacted with 4-(morpholin-4-ylcarbonyl)phenylacetic acid to form the final product. The synthesis of BMS-986165 has been optimized to increase yield and purity, and the final product has been characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
BMS-986165 has been studied extensively in preclinical models for the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus. The inhibitor has been shown to effectively block the activity of 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines play a critical role in the pathogenesis of autoimmune diseases, and targeting 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide has emerged as a promising therapeutic strategy.
Propiedades
Nombre del producto |
2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C25H24N2O4 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-[4-(morpholine-4-carbonyl)phenyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O4/c28-24(18-31-23-12-8-20(9-13-23)19-4-2-1-3-5-19)26-22-10-6-21(7-11-22)25(29)27-14-16-30-17-15-27/h1-13H,14-18H2,(H,26,28) |
Clave InChI |
AXKQSMSSPPGZII-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268917.png)
![2-(2,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268920.png)
![N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide](/img/structure/B268923.png)
![3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268924.png)
![2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268925.png)
![N-[4-(isobutyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B268927.png)
![2-methyl-N-{3-[(1-naphthylacetyl)amino]phenyl}propanamide](/img/structure/B268929.png)
![3-bromo-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268930.png)
![4-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268931.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B268935.png)
![4-{[(2,4-dimethylphenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B268936.png)
![4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B268940.png)
![2,2-dimethyl-N-{3-[(3-phenylpropanoyl)amino]phenyl}propanamide](/img/structure/B268942.png)